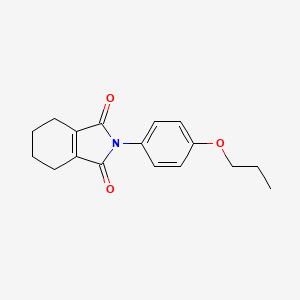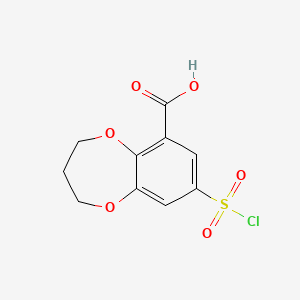
8-(Chlorosulphonyl)-3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Chlorosulphonyl)-3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylicacid is a complex organic compound characterized by the presence of a chlorosulphonyl group, a dioxepin ring, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Chlorosulphonyl)-3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylicacid typically involves multiple steps, starting from readily available precursors. One common method involves the chlorosulfonation of a suitable dioxepin derivative, followed by the introduction of the carboxylic acid group through a series of reactions. The reaction conditions often require the use of chlorosulfonic acid or sulfuryl chloride as chlorosulfonating agents, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help achieve high yields and purity. Additionally, solvent recovery and recycling methods are often employed to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
8-(Chlorosulphonyl)-3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the chlorosulphonyl group to other functional groups.
Substitution: The chlorosulphonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the chlorosulphonyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of sulfonamide or sulfonate derivatives.
科学研究应用
8-(Chlorosulphonyl)-3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylicacid has several scientific research applications:
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals, polymers, and advanced materials with unique properties.
作用机制
The mechanism of action of 8-(Chlorosulphonyl)-3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulphonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or modulation of the target’s activity, resulting in various biological effects.
相似化合物的比较
Similar Compounds
Chlorosulfonyl isocyanate: A versatile reagent in organic synthesis, used for the preparation of β-lactams and other compounds.
8-Hydroxyquinoline: Known for its chelating properties and wide range of biological activities.
Methoxsalen: A furocoumarin compound used in the treatment of psoriasis and vitiligo.
Uniqueness
8-(Chlorosulphonyl)-3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylicacid is unique due to its combination of a chlorosulphonyl group, a dioxepin ring, and a carboxylic acid group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
属性
CAS 编号 |
66410-81-9 |
|---|---|
分子式 |
C10H9ClO6S |
分子量 |
292.69 g/mol |
IUPAC 名称 |
8-chlorosulfonyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid |
InChI |
InChI=1S/C10H9ClO6S/c11-18(14,15)6-4-7(10(12)13)9-8(5-6)16-2-1-3-17-9/h4-5H,1-3H2,(H,12,13) |
InChI 键 |
UBAVZEZYCWPROE-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=CC(=CC(=C2OC1)C(=O)O)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



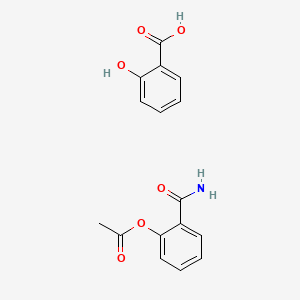

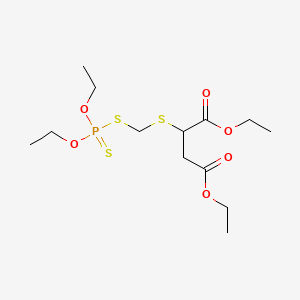

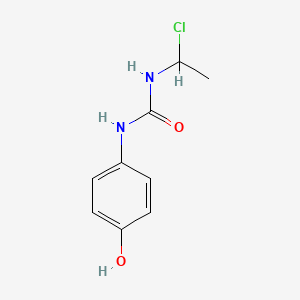
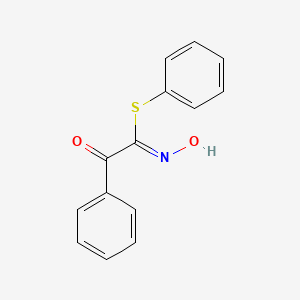
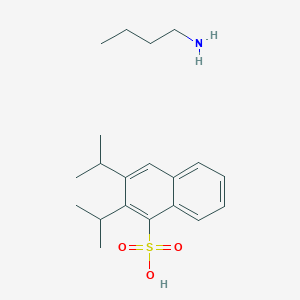
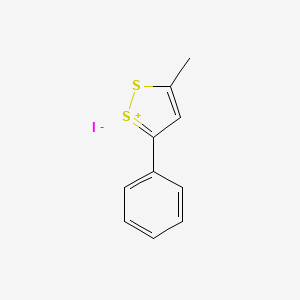

![3,7-Dibutyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone](/img/structure/B12676743.png)


